Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe

Vue d'ensemble

Description

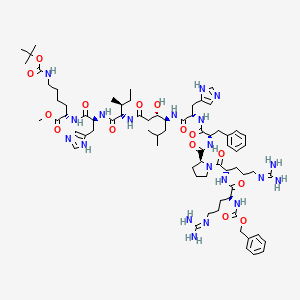

“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids with specific modifications, such as the Boc (tert-butyloxycarbonyl) protecting group on lysine and the OMe (methoxy) group at the C-terminus. Peptides like this one are often used in biochemical research and drug development due to their ability to interact with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Applications De Recherche Scientifique

Peptide Synthesis

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe serves as a critical building block in peptide synthesis. Its complex structure allows for the creation of biologically active peptides essential for drug development and biological research. The synthesis typically employs solid-phase peptide synthesis (SPPS), which ensures high purity and yield .

Biotechnology

This compound is utilized in the formulation of biologically active peptides that can act as therapeutic agents. Its renin-inhibitory properties make it particularly relevant in the treatment of hypertension and other cardiovascular diseases. Studies have shown that it can achieve up to 100% inhibition of renin at low concentrations, highlighting its potential as a therapeutic agent .

Drug Delivery Systems

This compound enhances the efficacy of drug delivery systems by improving the stability and solubility of therapeutic peptides. This characteristic is crucial for developing effective treatments that require precise dosing and bioavailability .

Diagnostic Applications

The compound plays a role in developing diagnostic tools, particularly in immunoassays where specific peptide interactions are crucial. Its ability to bind selectively to biological targets makes it suitable for use in various diagnostic tests .

Research in Molecular Biology

Researchers utilize this peptide to study protein interactions and functions, aiding the understanding of cellular processes. Its role as a competitive inhibitor of renin allows scientists to investigate the renin-angiotensin system's involvement in blood pressure regulation and other metabolic pathways .

Antioxidant Properties

Emerging research suggests that this compound may exhibit antioxidant properties, which could further expand its applications in health-related fields, particularly those focusing on oxidative stress and related diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mécanisme D'action

The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme involved in disease progression or activate a receptor to trigger a beneficial cellular response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys-OMe: Similar structure but without the Boc protecting group.

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OH: Similar structure but with a free carboxyl group instead of the methoxy group.

Uniqueness

“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is unique due to its specific sequence and modifications, which can confer distinct biological activity and stability compared to other peptides.

Activité Biologique

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe is a synthetic peptide that has garnered attention for its significant biological activities, particularly in the fields of drug development and molecular biology. This article explores its biological properties, applications, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a peptide composed of a specific sequence of amino acids, with notable modifications such as the Boc (tert-butyloxycarbonyl) protecting group on lysine and a methoxy group at the C-terminus. These modifications enhance its stability and solubility, making it suitable for various biological applications .

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of key enzymes involved in hypertension regulation:

- Renin Inhibition : This peptide has been shown to effectively inhibit renin activity. In studies, it achieved a 100% inhibition rate at a concentration of 10 µM, establishing it as a potent renin inhibitor .

- ACE-I Inhibition : Similarly, this compound demonstrated substantial angiotensin-converting enzyme (ACE-I) inhibitory activity. It served as a positive control in various assays, confirming its efficacy compared to other peptides .

| Peptide | Renin Inhibition (%) | ACE-I Inhibition (%) |

|---|---|---|

| This compound | 100 (±0.39) | 95 (varied) |

| Other Peptides (Comparative Controls) | <50 | <70 |

2. Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Studies indicate that it can quench free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

1. Peptide Synthesis and Drug Development

This compound serves as a crucial building block in peptide synthesis, which is essential for developing therapeutic agents. Its unique structure allows researchers to explore various modifications that can enhance biological activity or target specificity .

2. Diagnostic Tools

Due to its specificity in enzyme inhibition, this compound is utilized in developing diagnostic assays, particularly those targeting hypertension-related biomarkers .

Case Study 1: Renin Inhibition in Clinical Research

In a clinical study assessing the antihypertensive effects of various peptides, this compound was used as a control to evaluate the efficacy of new peptide candidates. The study highlighted its consistent performance in inhibiting renin across multiple trials, reinforcing its potential as a therapeutic agent for hypertension management .

Case Study 2: Antioxidant Activity Evaluation

Another study focused on evaluating the antioxidant properties of this peptide compared to natural antioxidants like Resveratrol. The results indicated that this compound exhibited comparable antioxidant activity, suggesting its application in formulations aimed at reducing oxidative stress .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHCJHYEAZDLE-VRYQDWSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H110N20O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239364 | |

| Record name | Cgp 29287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1495.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93287-54-8 | |

| Record name | Cgp 29287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.